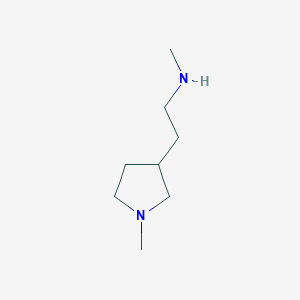
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine is a chemical compound with the molecular formula C8H18N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring structure, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine typically involves the reaction of 1-methylpyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include a temperature range of 60-80°C and a pressure of 1-2 MPa .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperature range of 25-50°C.
Reduction: Lithium aluminum hydride; temperature range of 0-25°C.
Substitution: Various nucleophiles; temperature range of 50-100°C.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-2-(1-methylpyrrolidin-2-yl)ethanamine
- N-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine
Uniqueness
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine is unique due to its specific pyrrolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
N-methyl-2-(1-methylpyrrolidin-3-yl)ethanamine |
InChI |
InChI=1S/C8H18N2/c1-9-5-3-8-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
WNPXNJIKEOHDDW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1CCN(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


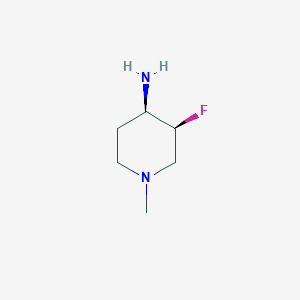
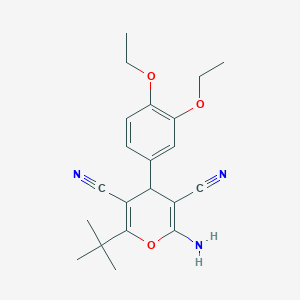

![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)


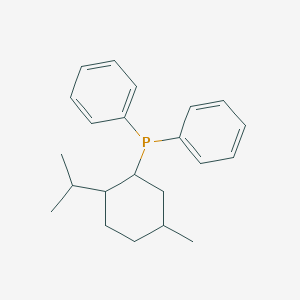
![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
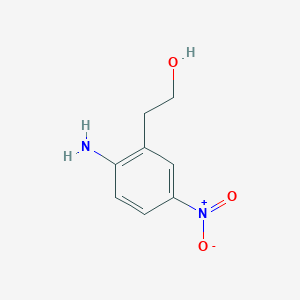
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
![N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443921.png)
![2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12443924.png)
